1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide

Catalog No.
S785588
CAS No.
169051-76-7
M.F
C10H15F6N3O4S2
M. Wt
419.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dimethyl-3-propylimidazolium bis(trifluorometh...

CAS Number

169051-76-7

Product Name

1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1,2-dimethyl-3-propylimidazol-1-ium

Molecular Formula

C10H15F6N3O4S2

Molecular Weight

419.4 g/mol

InChI

InChI=1S/C8H15N2.C2F6NO4S2/c1-4-5-10-7-6-9(3)8(10)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h6-7H,4-5H2,1-3H3;/q+1;-1

InChI Key

XOZHIVUWCICHSQ-UHFFFAOYSA-N

SMILES

CCCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Canonical SMILES

CCCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
  • DMPIIm is a fluorinated and hydrophobic ionic liquid [].
  • It belongs to the family of imidazolium-based ionic liquids due to the presence of an imidazolium cation in its structure [].
  • DMPIIm has gained significance in scientific research due to its unique properties, which make it a promising candidate for various applications [, ].

Molecular Structure Analysis

  • DMPIIm consists of two main parts: a cation (positively charged) and an anion (negatively charged).
  • The cation is 1,2-dimethyl-3-propylimidazolium, which contains a five-membered imidazole ring with two methyl groups on the first two carbon atoms and a propyl group on the third carbon [].
  • The anion is bis(trifluoromethylsulfonyl)imide, also known as Tf₂N, which is a bulky and weakly coordinating anion [].

Key features of the structure:

  • The combination of the bulky cation and the weakly coordinating anion contributes to the low volatility and good thermal stability of DMPIIm [].
  • The presence of fluorine atoms in the trifluoromethylsulfonyl groups enhances the hydrophobicity of the molecule [].

Chemical Reactions Analysis

  • Synthesis: Specific details about the synthesis of DMPIIm are not readily available in scientific literature. However, imidazolium-based ionic liquids are generally synthesized via a reaction between a 1-substituted imidazole and a chlorinated alkylating agent followed by anion metathesis [].

  • Decomposition: Thermal decomposition data for DMPIIm is not available in open-source literature. However, ionic liquids are generally known for their high thermal stability [].


Physical And Chemical Properties Analysis

  • Melting point: No data readily available.
  • Boiling point: No data readily available.
  • Density: 1.45 g/cm³ at 25°C [].
  • Viscosity: 91.9 cP at 25°C [].
  • Conductivity: 1.95 mS/cm at 25°C [].
  • Solubility: DMPIIm is hydrophobic and expected to be poorly soluble in water but soluble in organic solvents [].

For example, DMPIIm can be used as:

  • A solvent for catalytic reactions, where its ability to dissolve a wide range of substrates and its thermal stability are beneficial [].
  • An electrolyte in dye-sensitized solar cells, where its ionic conductivity plays a key role [].
  • Data on the specific toxicity of DMPIIm is limited. However, ionic liquids in general can have varying degrees of toxicity depending on their structure [].
  • DMPIIm is likely to be irritating to the skin and eyes due to its ionic nature [].
  • As with most organic compounds, DMPIIm is likely to be flammable.

Electrochemical Applications

DMPIm[NTf2] exhibits high ionic conductivity and electrochemical stability, making it a promising candidate for electrolytes in various electrochemical devices. Research has explored its application in:

  • Dye-sensitized solar cells (DSSCs): Studies have shown that DMPIm[NTf2] can enhance the efficiency and stability of DSSCs compared to traditional electrolytes [].

Catalysis

DMPIm[NTf2] can act as a solvent or co-catalyst in various catalytic reactions. Its unique ability to dissolve a wide range of reactants and its tunable properties make it attractive for research in:

  • Homogeneous catalysis: DMPIm[NTf2] has been used as a solvent for homogeneous catalysis, facilitating reactions like hydrogenation and hydroformylation [].
  • Heterogeneous catalysis: Research suggests DMPIm[NTf2] can improve the performance of heterogeneous catalysts for processes like biodiesel production [].

Separation Science

DMPIm[NTf2] offers advantages for separation processes due to its tunable polarity and ability to dissolve various materials. Research is ongoing in:

  • Extraction: DMPIm[NTf2] has been explored for extracting valuable components from biomass or separating pollutants from water [].
  • Chromatography: Some studies investigate DMPIm[NTf2] as a stationary phase in chromatography for separating biomolecules [].

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (66.67%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

169051-76-7

Dates

Modify: 2023-08-15

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